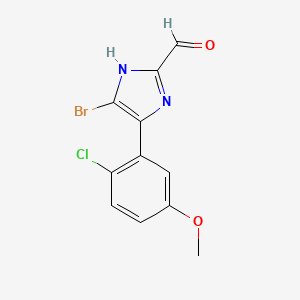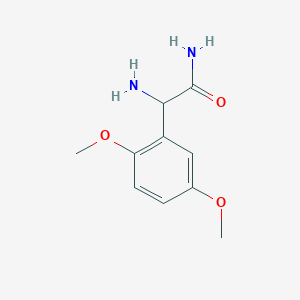
2-Amino-2-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide involves several steps:
Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.
Reaction with Hexamine: This compound is reacted with hexamine in a solvent system comprising tetrahydrofuran and water.
Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.
Reduction: The product is reduced selectively first with sodium borohydride and subsequently with stannous chloride.
Hydrochloride Salt Formation: The product is converted in situ to the corresponding hydrochloride salt immediately after reduction.
Chemical Reactions Analysis
2-Amino-2-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding phenoxy acids.
Reduction: The compound can be reduced using reagents like sodium borohydride and stannous chloride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Scientific Research Applications
2-Amino-2-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Cardiovascular Research: It is used as a prodrug for desglymidodrine, an alpha-adrenergic receptor agonist, to study its effects on blood pressure and vascular tone.
Pharmacological Studies: The compound is used to investigate the pharmacodynamics and pharmacokinetics of alpha-adrenergic receptor agonists.
Medical Applications: It is employed in the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide involves its conversion to desglymidodrine, which activates alpha-adrenergic receptors. This activation leads to an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing central nervous system effects .
Comparison with Similar Compounds
2-Amino-2-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds:
N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide: This compound also belongs to the class of dimethoxybenzenes and shares similar structural features.
2-Aminoacetanilide: This compound is used as a starting material for the synthesis of various pharmaceuticals and dyes.
The uniqueness of this compound lies in its specific application as a cardiovascular drug and its selective activation of alpha-adrenergic receptors without significant central nervous system effects.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |
InChI Key |
QQRLGURVNNQHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


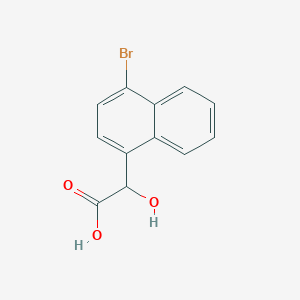
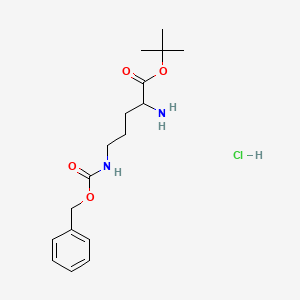
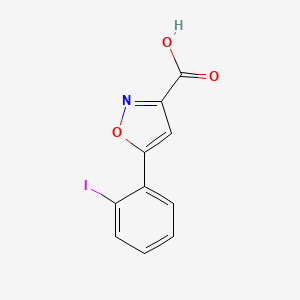
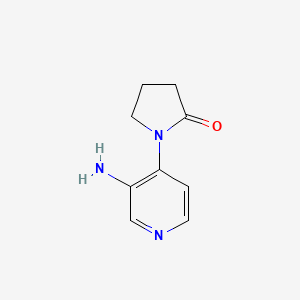
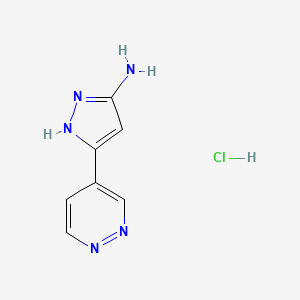

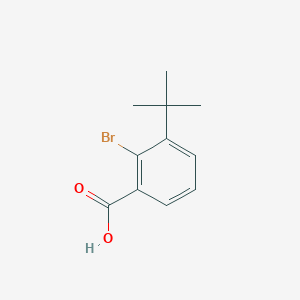
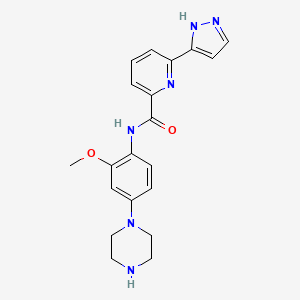

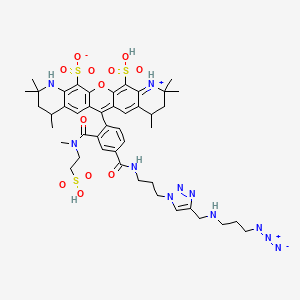
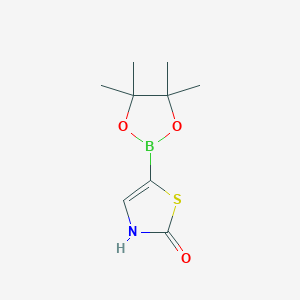
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

